N-Methoxy-N-methylbenzamide

Descripción

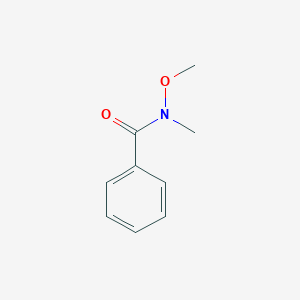

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10(12-2)9(11)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKERDACREYXSIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341044 | |

| Record name | N-Methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6919-61-5 | |

| Record name | N-Methoxy-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6919-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methoxy-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of N-Methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

N-Methoxy-N-methylbenzamide, a prominent member of the Weinreb amide class of compounds, serves as a cornerstone in modern organic synthesis. Its unique structural features confer remarkable stability and predictable reactivity, rendering it an invaluable reagent for the controlled formation of carbon-carbon bonds, particularly in the synthesis of ketones. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of this compound, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature. Its key physical and chemical properties are summarized in the table below, providing a ready reference for experimental design and execution.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | [1][2] |

| CAS Number | 6919-61-5 | [1][2] |

| IUPAC Name | This compound | [2] |

| Boiling Point | 288.2 ± 9.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Refractive Index (n20/D) | 1.526 | [1] |

| Flash Point | 128.1 ± 18.7 °C | [1] |

| SMILES String | CN(C(=O)c1ccccc1)OC | [2] |

| InChI Key | UKERDACREYXSIV-UHFFFAOYSA-N | [2] |

Structural Elucidation and Spectroscopic Data

The structure of this compound features a central carbonyl group bonded to a phenyl ring and a nitrogen atom substituted with both a methyl and a methoxy (B1213986) group. This specific arrangement is crucial to its function as a Weinreb amide.

Below is a summary of the characteristic ¹H and ¹³C NMR chemical shifts for this compound, which are essential for its identification and purity assessment.

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.35 - 7.75 | Multiplet | 5H | C₆H₅ |

| Methoxy Protons | 3.55 | Singlet | 3H | -OCH₃ |

| N-Methyl Protons | 3.35 | Singlet | 3H | -NCH₃ |

| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |

| Carbonyl Carbon | ~170 | C=O |

| Aromatic Carbons | ~127 - 135 | C₆H₅ |

| Methoxy Carbon | ~61 | -OCH₃ |

| N-Methyl Carbon | ~34 | -NCH₃ |

Note: Exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of benzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. This two-step process begins with the conversion of benzoic acid to its more reactive acid chloride derivative.

Step 1: Synthesis of Benzoyl Chloride from Benzoic Acid

Materials:

-

Benzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (B28343)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubbing system, add benzoic acid.

-

Under a fume hood, cautiously add an excess of thionyl chloride (typically 2-3 equivalents).

-

Add a catalytic amount (1-2 drops) of anhydrous DMF.

-

Stir the mixture at room temperature. Effervescence (evolution of HCl and SO₂ gas) will be observed.

-

After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until the gas evolution ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

To ensure complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate again under reduced pressure. The resulting benzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

-

Benzoyl chloride

-

N,O-dimethylhydroxylamine hydrochloride

-

Anhydrous pyridine (B92270) or triethylamine (B128534)

-

Anhydrous dichloromethane (B109758) (DCM) or chloroform

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add anhydrous pyridine or triethylamine (approximately 2.2 equivalents) to the stirred solution.

-

In a separate dropping funnel, dissolve benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

Add the benzoyl chloride solution dropwise to the cooled reaction mixture over 15-30 minutes with vigorous stirring, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel to yield pure this compound.

Reaction of this compound with a Grignard Reagent: Synthesis of Benzophenone

A key application of this compound is its reaction with organometallic reagents, such as Grignard reagents, to produce ketones without the common side reaction of over-addition to form a tertiary alcohol.

Materials:

-

This compound

-

Phenylmagnesium bromide (Grignard reagent, solution in THF or diethyl ether)

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

-

Aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or dilute hydrochloric acid (HCl)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the solution of phenylmagnesium bromide (approximately 1.1 equivalents) dropwise from the dropping funnel to the stirred solution of the Weinreb amide.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute HCl at 0°C.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude benzophenone.

-

The crude product can be purified by recrystallization or column chromatography.

Visualizing Chemical Logic and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the chemical structure and a typical reaction workflow involving this compound.

Caption: Molecular structure of this compound.

Caption: Generalized workflow for Weinreb ketone synthesis.

References

The Weinreb Amide: A Comprehensive Technical Guide to its Synthesis and Mechanism of Action

For researchers, scientists, and professionals in drug development, the precise and controlled formation of carbon-carbon bonds is a cornerstone of modern organic synthesis. The Weinreb amide, an N-methoxy-N-methylamide, offers a robust and versatile solution for the synthesis of ketones and aldehydes, overcoming common challenges such as over-addition that plague traditional methods. This technical guide provides an in-depth exploration of the Weinreb amide, its mechanism of action, and detailed experimental protocols.

Introduction to the Weinreb Amide

The Weinreb-Nahm ketone synthesis, discovered in 1981 by Steven M. Weinreb and Steven Nahm, is a chemical reaction that utilizes an N-methoxy-N-methylamide (Weinreb amide) to produce ketones.[1] The key advantage of this method lies in its ability to prevent the common problem of over-addition of organometallic reagents to acyl compounds, which typically leads to the formation of tertiary alcohols instead of the desired ketone.[1][2] This high selectivity is attributed to the formation of a stable chelated intermediate.[1][3][4][5][6]

Weinreb amides are versatile intermediates that can be synthesized from a variety of starting materials, including carboxylic acids, acid chlorides, esters, and lactones.[3][7][8][9][10] The subsequent reaction of the Weinreb amide with organometallic reagents, such as Grignard reagents or organolithium reagents, affords the corresponding ketone upon acidic workup.[1][2] Furthermore, reduction of Weinreb amides with hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) yields aldehydes.[1][4][5][8]

Mechanism of Action

The remarkable selectivity of the Weinreb ketone synthesis is a direct result of the unique stability of the tetrahedral intermediate formed during the reaction.

Upon nucleophilic attack of an organometallic reagent (R'-M) on the carbonyl carbon of the Weinreb amide, a tetrahedral intermediate is formed. This intermediate is stabilized by chelation between the metal atom (M), the carbonyl oxygen, and the methoxy (B1213986) oxygen of the N,O-dimethylhydroxylamine moiety.[1][3][6] This five-membered ring structure is stable at low temperatures, preventing the collapse of the intermediate and the subsequent addition of a second equivalent of the organometallic reagent.[1] Upon aqueous workup, this stable intermediate is hydrolyzed to yield the desired ketone.

Below is a diagram illustrating the reaction mechanism:

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]

- 3. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]

- 4. nbinno.com [nbinno.com]

- 5. Weinreb_ketone_synthesis [chemeurope.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 8. Weinreb (ketone synthesis) [quimicaorganica.org]

- 9. Weinreb amides [pubsapp.acs.org]

- 10. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

N-Methoxy-N-methylbenzamide: A Technical Guide for Researchers

Abstract

N-Methoxy-N-methylbenzamide, a prominent member of the Weinreb amide class of reagents, serves as a cornerstone in modern organic synthesis, particularly within the pharmaceutical and drug development sectors. Its unique structural features enable highly controlled and selective acylation reactions, overcoming common challenges associated with more reactive acylating agents. This technical guide provides an in-depth overview of this compound, including its chemical identifiers, physicochemical properties, detailed experimental protocols for its synthesis and application, and its relevance in the context of targeted drug development, specifically concerning the p38 MAPK signaling pathway. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile reagent in their synthetic endeavors.

Introduction

This compound, also known as a Weinreb amide, is a vital intermediate in organic chemistry, prized for its ability to react with organometallic reagents in a controlled manner to produce ketones without the common side-reaction of over-addition to form tertiary alcohols.[1] This predictable reactivity makes it an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The stability of the tetrahedral intermediate, formed during the reaction with organometallics, is key to this selectivity and is a defining feature of Weinreb amides.[2]

This guide will cover the fundamental properties of this compound, provide detailed, step-by-step experimental procedures for its preparation and a typical subsequent reaction, and illustrate its application in the context of developing inhibitors for critical biological signaling pathways.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 6919-61-5 |

| Molecular Formula | C₉H₁₁NO₂ |

| IUPAC Name | This compound |

| Synonyms | Weinreb benzamide, N-Methyl-N-methoxybenzamide |

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 165.19 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 70 °C at 0.1 mmHg |

| Density | 1.085 g/mL at 25 °C |

| Refractive Index | n20/D 1.533 |

Synthesis and Applications

The primary utility of this compound lies in its role as a precursor for the synthesis of ketones. The general workflow involves the preparation of the Weinreb amide followed by its reaction with an organometallic reagent.

Experimental Protocols

The following sections provide detailed, step-by-step procedures for the synthesis of this compound and its subsequent use in a Grignard reaction to form a ketone.

This protocol details the preparation of the Weinreb amide from a commercially available acid chloride.

Materials:

-

Benzoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine

-

Dichloromethane (B109758) (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).

-

Add anhydrous dichloromethane (DCM) to dissolve the solid.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add pyridine (2.2 equivalents) to the stirred suspension.

-

In a separate dropping funnel, dissolve benzoyl chloride (1.0 equivalent) in anhydrous DCM.

-

Add the benzoyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil. The product can be further purified by column chromatography if necessary.

This protocol describes the reaction of this compound with a Grignard reagent to synthesize a ketone, for example, benzophenone.

Materials:

-

This compound

-

Phenylmagnesium bromide (in THF or diethyl ether)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

1 M Hydrochloric acid (HCl) or saturated ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, syringe, ice bath, separatory funnel

Procedure:

-

To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equivalent) and dissolve it in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the phenylmagnesium bromide solution (1.2 equivalents) dropwise via syringe, maintaining the temperature at 0 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

-

Monitor the reaction by TLC to confirm the consumption of the starting material.

-

Quench the reaction by the slow, dropwise addition of 1 M HCl or saturated NH₄Cl solution at 0 °C.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product, benzophenone, can be purified by recrystallization or column chromatography.

Relevance in Drug Development: Targeting Signaling Pathways

The controlled synthesis of ketones afforded by this compound is highly valuable in the development of small molecule inhibitors for various signaling pathways implicated in disease. One such pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) cascade, which is involved in cellular responses to stress and inflammation. Dysregulation of the p38 MAPK pathway is associated with inflammatory diseases and cancer.

This compound can be used to synthesize orally bioavailable tetrasubstituted imidazoles, which are potent inhibitors of p38 MAPK.

The diagram above illustrates how an inhibitor, synthesized using this compound as a key intermediate, can block the activity of p38 MAPK, thereby preventing the downstream signaling that leads to an inflammatory response. This targeted approach is a cornerstone of modern drug discovery.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis with significant applications in drug discovery and development. Its ability to facilitate the controlled formation of ketones makes it an essential tool for constructing complex molecular architectures. The detailed protocols and the contextualization within a relevant biological signaling pathway provided in this guide are intended to equip researchers and scientists with the necessary information to effectively utilize this important compound in their work. The continued application of Weinreb amide chemistry is expected to drive innovation in the creation of novel therapeutics.

References

The Discovery and Synthesis of N-Methoxy-N-methylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxy-N-methylbenzamide, a prominent member of the Weinreb amide family, has emerged as an indispensable tool in modern organic synthesis. Its discovery revolutionized the preparation of ketones from carboxylic acid derivatives by ingeniously circumventing the persistent issue of over-addition by organometallic reagents. This technical guide provides a comprehensive literature review on the discovery and synthesis of this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations to serve as a practical resource for researchers in the field.

The primary utility of this compound lies in its role as a stable and versatile acylating agent.[1][2] The N-methoxy-N-methylamide functionality allows for the controlled addition of organometallic reagents, such as Grignard or organolithium reagents, to form a stable tetrahedral intermediate. This intermediate resists further nucleophilic attack, thus preventing the formation of tertiary alcohol byproducts that commonly plague similar reactions with other acylating agents like esters or acid chlorides.[1][2] Subsequent acidic workup readily collapses this intermediate to afford the desired ketone in high yield. This controlled reactivity has made this compound a valuable building block in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2]

Synthesis of this compound

The most prevalent and historically significant method for the synthesis of this compound involves the reaction of benzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid liberated during the reaction.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of Weinreb amides.

Materials:

-

Benzoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add N,O-dimethylhydroxylamine hydrochloride (1.05 equivalents) and suspend it in anhydrous dichloromethane. Cool the suspension to 0 °C using an ice bath.

-

Addition of Base: Slowly add a base, such as pyridine or triethylamine (2.2 equivalents), to the stirred suspension.

-

Addition of Benzoyl Chloride: To the dropping funnel, add a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add the benzoyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield a colorless to pale yellow oil.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | 70 °C at 0.1 mmHg |

| Density | 1.085 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.533 |

| ¹H NMR (CDCl₃) | δ (ppm): 7.60-7.30 (m, 5H, Ar-H), 3.55 (s, 3H, N-CH₃), 3.35 (s, 3H, O-CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 170.0, 134.5, 130.8, 128.3, 127.9, 61.2, 33.8 |

| IR (Neat) | ν (cm⁻¹): ~1650 (C=O stretch) |

| Mass Spectrum (EI) | m/z (%): 165 (M⁺), 105 (100), 77 |

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from benzoyl chloride.

Caption: General workflow for the synthesis of this compound.

Reaction Mechanism

The following diagram illustrates the signaling pathway (reaction mechanism) for the formation of this compound.

Caption: Reaction mechanism for the formation of this compound.

References

N-Methoxy-N-methylbenzamide: A Comprehensive Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and key experimental applications of N-Methoxy-N-methylbenzamide. The content herein is intended to support laboratory safety and procedural excellence for professionals in research and drug development.

Chemical and Physical Properties

This compound is a versatile reagent, widely recognized for its application in the synthesis of ketones.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | [3] |

| CAS Number | 6919-61-5 | [1][2] |

| Appearance | Colorless liquid | [4] |

| Density | 1.085 g/mL at 25°C | [1][2] |

| Boiling Point | 70 °C at 0.1 mmHg; 112 °C at 5 mmHg | [2] |

| Refractive Index | n20/D 1.533 | [1] |

| Solubility | Does not mix well with water | [4] |

Safety and Hazard Information

This compound is associated with several potential hazards. Adherence to safety protocols is crucial to minimize risk.

GHS Hazard Classification

The Globally Harmonized System (GHS) classification for this compound indicates the following hazards:

| Hazard Class | Hazard Statement |

| Acute toxicity, oral | H302: Harmful if swallowed[2][3] |

| Skin corrosion/irritation | H315: Causes skin irritation[2][3] |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation[2] |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation[2] |

First-Aid Measures

In case of exposure, the following first-aid measures should be taken:

| Exposure Route | First-Aid Procedure |

| Ingestion | If swallowed, rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[2] |

| Inhalation | If inhaled, remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2] |

| Skin Contact | If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention.[2] |

| Eye Contact | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5] |

Handling and Storage

Proper handling and storage procedures are essential for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[2] In case of inadequate ventilation, wear respiratory protection.[5]

-

Ventilation: Use only outdoors or in a well-ventilated area.[2]

-

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]

-

General Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

Storage

-

Conditions: Store in a well-ventilated place. Keep the container tightly closed.[2] The recommended storage temperature is room temperature.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[5]

Accidental Release and Firefighting Measures

Accidental Release Measures

-

Minor Spills: Remove all ignition sources and clean up spills immediately.[4]

-

Major Spills: Evacuate personnel and move upwind. Alert emergency responders and provide them with the location and nature of the hazard.[4]

-

Containment: For spills, use an inert absorbent material and dispose of it in a suitable container.[6]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: The product is combustible and presents a slight fire hazard when exposed to heat or flame.[4] Combustion may produce carbon dioxide, carbon monoxide, and nitrogen oxides.[4][6]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2]

Experimental Protocols

This compound is a key intermediate in the Weinreb ketone synthesis, a reliable method for the preparation of ketones from carboxylic acid derivatives.

Weinreb Ketone Synthesis from an Acid Chloride

This protocol outlines the synthesis of a ketone from an acid chloride using N,O-dimethylhydroxylamine hydrochloride to form the intermediate this compound, followed by reaction with a Grignard reagent.

Materials:

-

Acid chloride

-

N,O-dimethylhydroxylamine hydrochloride

-

Chloroform (B151607) (ethanol-free)

-

Grignard reagent (e.g., Phenylmagnesium bromide in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine

-

Sodium sulfate

-

Silica (B1680970) gel for chromatography

-

Solvents for chromatography (e.g., ether, methylene (B1212753) chloride)

Procedure:

-

Formation of the Weinreb Amide:

-

In a round-bottom flask, dissolve the acid chloride (1 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.1 mmol) in ethanol-free chloroform (10 mL) at room temperature.

-

Cool the solution to 0°C in an ice bath.

-

Add pyridine (2.2 mmol) to the mixture.

-

Stir the reaction mixture at ambient temperature for 1 hour.

-

Evaporate the solvent in vacuo.

-

Partition the residue between brine and a 1:1 mixture of ether and methylene chloride.

-

Separate the organic layer, dry it with sodium sulfate, and concentrate to afford the crude this compound.

-

Purify the amide by silica gel chromatography or distillation.[7]

-

-

Ketone Synthesis:

-

Dissolve the purified this compound in anhydrous THF.

-

Cool the solution to 0°C.

-

Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide in THF) to the cooled solution.

-

Allow the reaction to stir at 0°C for 1 hour.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution in vacuo.

-

Purify the resulting ketone by silica gel chromatography.

-

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a relevant signaling pathway where benzamide (B126) derivatives have been implicated and a typical experimental workflow for Weinreb ketone synthesis.

References

- 1. This compound CAS#: 6919-61-5 [m.chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C9H11NO2 | CID 569575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

Navigating the Properties of N-Methoxy-N-methylbenzamide: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxy-N-methylbenzamide, a prominent member of the Weinreb amide family, is a versatile intermediate in modern organic synthesis. Its utility in the controlled formation of ketones and aldehydes from various nucleophiles has made it an invaluable tool in the construction of complex molecules, particularly in the realm of pharmaceutical development.[1][2][3][4] The efficiency and selectivity of reactions involving this compound are intrinsically linked to its solubility in reaction media and its stability under various experimental conditions. This technical guide provides an in-depth overview of the known solubility and stability characteristics of this compound, alongside detailed experimental protocols for their determination.

Core Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₉H₁₁NO₂ | |

| Molecular Weight | 165.19 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| CAS Number | 6919-61-5 | |

| Melting Point | Not applicable (liquid at room temperature) | |

| Boiling Point | 132-133 °C at 15 mmHg | |

| Density | 1.085 g/mL at 25 °C |

Solubility Profile

While extensive quantitative solubility data for this compound is not widely available in published literature, qualitative assessments indicate its solubility in a range of common organic solvents. The "like dissolves like" principle suggests that this polar amide will exhibit good solubility in polar organic solvents.[5]

Table 1: Qualitative and Illustrative Quantitative Solubility of this compound

| Solvent | Polarity Index | Qualitative Solubility | Illustrative Quantitative Solubility ( g/100 mL) at 25°C |

| Water | 10.2 | Sparingly Soluble | < 1 |

| Methanol | 6.6 | Soluble | > 20 (Illustrative) |

| Ethanol | 5.2 | Soluble | > 20 (Illustrative) |

| Acetone | 5.1 | Soluble | > 20 (Illustrative) |

| Dichloromethane | 3.4 | Soluble | > 20 (Illustrative) |

| Ethyl Acetate | 4.4 | Soluble | > 15 (Illustrative) |

| Toluene | 2.4 | Sparingly Soluble | < 5 (Illustrative) |

| Hexane | 0.1 | Insoluble | < 0.1 (Illustrative) |

Disclaimer: The quantitative solubility data presented in this table is illustrative and intended for exemplary purposes only. Experimental determination is required for precise values.

Stability Characteristics

The stability of this compound is a critical factor in its storage and handling, as well as in its synthetic applications. Weinreb amides are notably stable intermediates, particularly the tetrahedral adducts formed during nucleophilic addition, which resist over-addition.[1][2][3] However, like other amides, this compound is susceptible to degradation under certain conditions, primarily through hydrolysis.[6][7]

Table 2: Stability Profile and Potential Degradation of this compound

| Condition | Stability | Potential Degradation Products |

| Aqueous (Neutral pH) | Generally stable at room temperature. | Slow hydrolysis to Benzoic acid and N,O-dimethylhydroxylamine. |

| Aqueous (Acidic pH) | Susceptible to hydrolysis, rate increases with decreasing pH. | Benzoic acid and N,O-dimethylhydroxylamine hydrochloride. |

| Aqueous (Basic pH) | Susceptible to hydrolysis, rate increases with increasing pH. | Benzoate salt and N,O-dimethylhydroxylamine.[6] |

| Elevated Temperature | Potential for accelerated degradation, especially in the presence of moisture or catalysts. | Benzoic acid, N,O-dimethylhydroxylamine, and other potential byproducts. |

| Light (Photostability) | Data not readily available, but aromatic compounds can be susceptible to photodegradation. | Potential for various photolytic degradation products. |

Experimental Protocols

Protocol 1: Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used.

-

After equilibration, allow the solution to stand undisturbed for at least 2 hours to allow any undissolved solid to settle.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample using the analytical method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units (e.g., g/100 mL, mg/mL, or molarity).

-

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol describes a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

Methodology:

-

Stress Conditions:

-

Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: Dissolve this compound in a solution containing 3% hydrogen peroxide. Keep at room temperature.

-

Thermal Degradation: Store a neat sample of this compound in an oven at a high temperature (e.g., 80 °C).

-

Photodegradation: Expose a solution of this compound to a calibrated light source (e.g., UV-A and visible light) in a photostability chamber. A control sample should be kept in the dark under the same temperature conditions.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-degraded control, using a suitable analytical method, typically a stability-indicating HPLC-UV method.[8][9][10] The method should be capable of separating the parent compound from all degradation products.

-

-

Data Evaluation:

-

Identify and quantify the major degradation products. Mass spectrometry (LC-MS) can be used for structural elucidation of unknown degradants.

-

Determine the degradation rate under each condition.

-

Visualizations

Caption: Workflow for determining the solubility of this compound.

Caption: Primary hydrolytic degradation pathway of this compound.

Conclusion

This compound remains a cornerstone of modern synthetic chemistry. A thorough understanding of its solubility and stability is paramount for optimizing reaction conditions, ensuring product purity, and maintaining the integrity of this valuable reagent. While quantitative data in the public domain is limited, the general principles and experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to effectively characterize and utilize this compound in their work. Further empirical studies are encouraged to build a more comprehensive quantitative database of its physicochemical properties.

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Weinreb amides [pubsapp.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pharmacy180.com [pharmacy180.com]

- 8. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 9. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. farmaciajournal.com [farmaciajournal.com]

Spectroscopic Data and Experimental Protocols for N-Methoxy-N-methylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the versatile Weinreb amide, N-Methoxy-N-methylbenzamide. The information presented herein is intended to support researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development by providing detailed spectroscopic characterization and standardized experimental methodologies.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This information is crucial for the identification and purity assessment of the compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent | Instrument Frequency |

| 7.65 - 7.35 | multiplet | 5H | Ar-H | CDCl₃ | 400 MHz |

| 3.54 | singlet | 3H | O-CH₃ | CDCl₃ | 400 MHz |

| 3.35 | singlet | 3H | N-CH₃ | CDCl₃ | 400 MHz |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Solvent | Instrument Frequency |

| 170.0 | C=O | CDCl₃ | 100 MHz |

| 134.7 | Ar-C (quaternary) | CDCl₃ | 100 MHz |

| 130.9 | Ar-CH | CDCl₃ | 100 MHz |

| 128.3 | Ar-CH | CDCl₃ | 100 MHz |

| 127.9 | Ar-CH | CDCl₃ | 100 MHz |

| 61.2 | O-CH₃ | CDCl₃ | 100 MHz |

| 33.9 | N-CH₃ | CDCl₃ | 100 MHz |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Sample Phase |

| 3061 | weak | Ar C-H stretch | Neat |

| 2967, 2937 | medium | C-H stretch (methyl) | Neat |

| 1645 | strong | C=O stretch (amide) | Neat |

| 1598, 1488, 1447 | medium | Ar C=C stretch | Neat |

| 1373 | medium | C-H bend (methyl) | Neat |

| 1180 | strong | C-N stretch | Neat |

| 999 | strong | N-O stretch | Neat |

| 768, 695 | strong | Ar C-H bend (out of plane) | Neat |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment | Ionization Method |

| 165 | 40 | [M]⁺ | GC-MS (EI) |

| 134 | 25 | [M - OCH₃]⁺ | GC-MS (EI) |

| 105 | 100 | [C₆H₅CO]⁺ | GC-MS (EI) |

| 77 | 60 | [C₆H₅]⁺ | GC-MS (EI) |

| 51 | 30 | [C₄H₃]⁺ | GC-MS (EI) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methods are standard for the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, ~0.6 mL) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, 16 scans are typically acquired with a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled spectrum is obtained with approximately 512 scans and a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy

For a neat sample, a drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film.[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty plates or ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is employed for the analysis. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared.[1] 1 µL of the solution is injected into the GC, which is equipped with a capillary column (e.g., a 30 m x 0.25 mm DB-5 or equivalent). The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of components. The eluent from the GC is introduced into the mass spectrometer, which is operated in electron ionization (EI) mode at 70 eV. The mass spectrum is recorded over a mass-to-charge ratio (m/z) range of 50-500.[1]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

N-Methoxy-N-methylbenzamide: A Core Reagent in Modern Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Methoxy-N-methylbenzamide, a prominent member of the Weinreb amide family, has established itself as an indispensable tool in contemporary organic synthesis. Its unique reactivity profile, particularly in the controlled formation of carbon-carbon bonds, has made it a cornerstone reagent for the synthesis of complex molecules, ranging from fine chemicals to crucial pharmaceutical intermediates. This technical guide provides a comprehensive overview of the key research applications of this compound, complete with quantitative data, detailed experimental protocols, and logical workflow visualizations to facilitate its application in the laboratory.

Core Application: The Weinreb-Nahm Ketone Synthesis

The most significant application of this compound is its role as a precursor to ketones via the Weinreb-Nahm ketone synthesis. This method addresses a classic challenge in organic chemistry: the over-addition of highly reactive organometallic reagents to carboxylic acid derivatives.[1][2][3]

Traditional methods using acid chlorides or esters often yield tertiary alcohols as byproducts, even with careful control of stoichiometry.[2][3] The Weinreb amide functionality of this compound elegantly circumvents this issue. The reaction proceeds through a stable, five-membered metal-chelated tetrahedral intermediate.[1][4] This intermediate is stable at low temperatures and prevents the collapse and subsequent second addition of the organometallic reagent.[3][4] Upon aqueous workup, the intermediate cleanly hydrolyzes to afford the desired ketone in high yield.[1][4]

The versatility of this reaction is demonstrated by its compatibility with a wide range of organometallic reagents, including Grignard reagents (organomagnesium) and organolithium species.[4][5]

Quantitative Data for Weinreb Ketone Synthesis

The following table summarizes the yields of ketones produced from the reaction of this compound and related Weinreb amides with various organometallic reagents, showcasing the efficiency and broad scope of this methodology.

| Weinreb Amide | Organometallic Reagent | Product Ketone | Yield (%) |

| This compound | Phenylmagnesium bromide | Benzophenone | 90 |

| This compound | Methyllithium | Acetophenone | 87 |

| This compound | n-Butyllithium | Valerophenone (B195941) | 92 |

| This compound | sec-Butyllithium | 2-Methyl-1-phenyl-1-butanone | 92 |

| This compound | tert-Butyllithium | Pivalophenone | 81 |

| N-Methoxy-N-methylisobutyramide | Phenylmagnesium bromide | Isobutyrophenone | 94 |

| N-Methoxy-N-methyl-trans-cinnamamide | Methyllithium | trans-4-Phenyl-3-buten-2-one | 83 |

Data adapted from the original 1981 publication by S. Nahm and S. M. Weinreb in Tetrahedron Letters.

Experimental Protocols

1. Synthesis of this compound

This protocol describes the preparation of the Weinreb amide from benzoyl chloride and N,O-dimethylhydroxylamine hydrochloride.

-

Materials:

-

Benzoyl chloride

-

N,O-dimethylhydroxylamine hydrochloride

-

Pyridine (B92270) or another suitable base

-

Dichloromethane (CH₂Cl₂) or other inert solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

To a solution of N,O-dimethylhydroxylamine hydrochloride in dichloromethane, add two equivalents of pyridine at 0 °C.

-

Slowly add one equivalent of benzoyl chloride to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with water and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by silica (B1680970) gel chromatography if necessary.

-

2. Weinreb Ketone Synthesis: Preparation of Valerophenone

This protocol provides a representative example of the ketone synthesis using this compound and an organolithium reagent.

-

Materials:

-

This compound

-

n-Butyllithium (in hexanes)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve this compound (1.0 equivalent) in dry THF under an argon atmosphere and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution.

-

Maintain the reaction at -78 °C and stir for 2-3 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and extract three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude valerophenone via flash column chromatography on silica gel.[2]

-

Visualizing the Workflow

Caption: A diagram of the Weinreb ketone synthesis workflow.

Advanced Applications in Synthesis

Beyond the direct synthesis of simple ketones, this compound serves as a versatile intermediate in the construction of more complex and functionally rich molecules, which is of particular interest to drug development professionals.

Synthesis of β-Trifluoromethyl Enaminones

β-Trifluoromethyl enaminones are valuable synthetic building blocks for creating trifluoromethylated heterocyclic compounds, which have applications in pharmaceutical and agrochemical research.[6] A novel and efficient method utilizes this compound as a key starting material.[6] The reaction involves the addition of trifluoropropynyl lithium to the Weinreb amide, followed by quenching with water in the presence of an amine. This approach provides the desired enaminone product in good yield (e.g., 68%).[6]

-

Experimental Protocol Snippet:

-

Generate trifluoropropynyl lithium by reacting 3,3,3-trifluoropropyne (B1345459) with n-BuLi at -78°C in THF.

-

Add this compound (0.25 equivalents relative to the lithium reagent) to the mixture at -78°C and subsequently warm to 0°C.

-

Introduce an amine (e.g., piperidine) and water to the reaction mixture.

-

After stirring, the β-trifluoromethyl enaminone product is isolated.[6]

-

Synthesis of β-Aminoketones

β-Aminoketones are important structural motifs in many biologically active compounds. A mild and efficient sequential synthesis of these molecules can be achieved starting from this compound.[7] The process involves a nucleophilic substitution with a vinyl Grignard reagent, followed by a Michael-type addition reaction with various amines upon quenching.[7][8] This one-pot procedure offers high efficiency and is applicable to a variety of aromatic and aliphatic amides and different amine nucleophiles, leading to good to excellent yields of the β-aminoketone products.[7]

Visualizing the Synthetic Applications

Caption: Key synthetic pathways using this compound.

Conclusion

This compound, through its role as a Weinreb amide, provides a robust, high-yield, and widely applicable solution for the synthesis of ketones, effectively preventing the common problem of over-addition by organometallic reagents. Its utility extends to the efficient, one-pot synthesis of more complex and valuable structures such as β-trifluoromethyl enaminones and β-aminoketones. The predictable reactivity and stability of this reagent have cemented its position as a vital building block for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the creation of novel and intricate molecular architectures.

References

- 1. grokipedia.com [grokipedia.com]

- 2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones [organic-chemistry.org]

- 8. Direct Synthesis of β-Aminoketones from Amides via Novel Sequential Nucleophilic Substitution/Michael Reaction [organic-chemistry.org]

A Technical Guide to the Physical Properties of N-Methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of N-Methoxy-N-methylbenzamide, a versatile reagent in organic synthesis. The document outlines its boiling point and density, details generalized experimental protocols for their determination, and presents a typical synthetic workflow.

Physical Properties of this compound

This compound, also known as Weinreb amide of benzoic acid, is a liquid at room temperature.[1] Its physical characteristics are crucial for its handling, application in reactions, and purification processes. The table below summarizes its key physical properties.

| Property | Value | Conditions |

| Boiling Point | 70 °C | at 0.1 mmHg[1][2] |

| 112 °C | at 5 mmHg | |

| 132-133 °C | at 15 mmHg[1] | |

| Density | 1.085 g/mL | at 25 °C[1][2] |

| Molecular Formula | C₉H₁₁NO₂ | |

| Molecular Weight | 165.19 g/mol | |

| Refractive Index | n20/D 1.533 |

Caption: Table of the primary physical properties of this compound.

Experimental Protocols

While specific experimental procedures for the determination of the physical properties of this compound are not detailed in readily available literature, generalized and standard laboratory methods are applicable.

Boiling Point Determination:

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, the boiling point is typically reported under reduced pressure to prevent decomposition at higher temperatures. Common methods for determining the boiling point include:

-

Simple Distillation: A small quantity of the liquid (at least 5 mL) is heated in a distillation apparatus.[3] The temperature is measured as the vapor of the substance surrounds the thermometer bulb during distillation. The boiling point is the temperature at which the vapor and liquid are in equilibrium.[3]

-

Thiele Tube Method: This method is suitable for small sample quantities. A sample is placed in a small tube with an inverted capillary tube. This assembly is attached to a thermometer and heated in a Thiele tube containing oil. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube.[3]

-

Reflux Method: A reflux setup, where the liquid is boiled and the vapor is condensed and returned to the flask, can also be used. A thermometer placed in the vapor path will record the boiling point.[3]

Density Determination:

Density is the mass per unit volume of a substance. For a liquid like this compound, the following methods are commonly employed:

-

Pycnometer Method: A pycnometer is a flask with a specific, accurately known volume. The density is determined by measuring the mass of the empty pycnometer, the mass of the pycnometer filled with the sample liquid, and the mass of the pycnometer filled with a reference substance of known density (like water).

-

Water Displacement Method (for solids, adapted for liquids): While primarily for solids, the principle can be adapted. A known volume of the liquid is carefully measured using a graduated cylinder or pipette, and its mass is determined using an analytical balance. The density is then calculated by dividing the mass by the volume.[4]

Synthetic Workflow

This compound is a Weinreb amide, and its synthesis is a common procedure in organic chemistry. A general workflow for its preparation from a carboxylic acid is depicted below. This process typically involves the activation of the carboxylic acid followed by reaction with N,O-dimethylhydroxylamine.[5][6]

Caption: A generalized workflow for the synthesis of this compound.

This technical guide provides essential physical data and procedural context for this compound, supporting its effective use in research and development. The provided information is based on established chemical literature and standard laboratory practices.

References

- 1. Hydroxamate synthesis by acylation [organic-chemistry.org]

- 2. This compound CAS#: 6919-61-5 [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chm.uri.edu [chm.uri.edu]

- 5. tutorchase.com [tutorchase.com]

- 6. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]

The Controlled Reactivity of N-Methoxy-N-methylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Methoxy-N-methylbenzamide, a prominent member of the Weinreb amide family, stands as a cornerstone in modern organic synthesis.[1][2][3] Its unique reactivity profile, characterized by a remarkable resistance to over-addition by strong nucleophiles, has established it as an indispensable tool for the precise construction of complex molecular architectures, particularly in the pharmaceutical and fine chemical industries.[2][4] This technical guide provides an in-depth exploration of the core reactivity of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key reaction pathways and workflows.

Core Principles of Reactivity: The Stable Chelated Intermediate

The exceptional utility of this compound stems from its reaction with organometallic reagents, such as Grignard and organolithium compounds.[5][6] Unlike other carboxylic acid derivatives that readily undergo multiple additions to yield tertiary alcohols, this compound reactions are controllably halted at the ketone stage.[3][5] This precise control is attributed to the formation of a stable five-membered cyclic tetrahedral intermediate.[7][8] The methoxy (B1213986) group on the nitrogen atom chelates with the metal cation of the organometallic reagent, stabilizing the intermediate and preventing its collapse and subsequent over-addition.[1][7] Aqueous workup is then required to hydrolyze this stable intermediate and furnish the final ketone product.[1]

A similar principle governs the selective reduction of this compound to the corresponding aldehyde using hydride reagents like lithium aluminum hydride.[1][8] The chelated intermediate prevents over-reduction to the primary alcohol, a common side reaction with other carbonyl compounds.[1]

Synthesis of this compound

The preparation of this compound is straightforward and can be achieved through several high-yielding methods from readily available starting materials.[3]

Experimental Protocol: Synthesis from an Acid Chloride

A common and efficient method involves the reaction of benzoyl chloride with N,O-dimethylhydroxylamine hydrochloride.[1]

Procedure:

-

To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in a suitable solvent such as dichloromethane (B109758) at 0 °C, add pyridine (B92270) (2.2 equivalents) dropwise.

-

Slowly add benzoyl chloride (1.0 equivalent) to the stirring mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

| Starting Material | Reagents | Solvent | Temperature | Time | Yield |

| Benzoyl Chloride | N,O-dimethylhydroxylamine HCl, Pyridine | Dichloromethane | 0 °C to RT | 1-2 h | >95% |

Key Reactions and Applications

The versatility of this compound is showcased in its application in various carbon-carbon bond-forming reactions and reductions.

Ketone Synthesis via Reaction with Organometallic Reagents

The reaction with Grignard or organolithium reagents is the most prominent application of this compound.[5][6]

Experimental Protocol: Synthesis of a Phenyl Ketone

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0 °C.

-

Slowly add a solution of the Grignard reagent (e.g., phenylmagnesium bromide, 1.1 equivalents) in THF to the cooled solution.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired ketone.[9]

| This compound | Organometallic Reagent | Solvent | Temperature | Yield |

| 1.0 eq | Phenylmagnesium chloride | THF | 0 °C to RT | 93% (from crude amide)[9] |

| 1.0 eq | Vinyllithium | THF | -78 °C to RT | 85-95% |

| 1.0 eq | n-Butyllithium | THF | -78 °C to RT | 90-98% |

Aldehyde Synthesis via Reduction

The selective reduction to aldehydes is another key transformation of this compound.[1][8]

Experimental Protocol: Synthesis of Benzaldehyde

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve this compound (1.0 equivalent) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of diisobutylaluminum hydride (DIBAL-H, 1.5 equivalents) in an appropriate solvent (e.g., hexanes or toluene) via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate), and allow the mixture to warm to room temperature with vigorous stirring until two clear layers form.

-

Separate the layers and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde.

-

Purify the product by distillation or column chromatography if necessary.

| This compound | Reducing Agent | Solvent | Temperature | Yield |

| 1.0 eq | LiAlH4 | THF | 0 °C | High |

| 1.0 eq | DIBAL-H | THF | -78 °C | 80-95% |

Broader Synthetic Utility

Beyond the synthesis of ketones and aldehydes, this compound serves as a versatile building block in the synthesis of more complex molecules, including heterocyclic compounds.[10] Its predictable reactivity and the stability of the amide functional group to a wide range of reaction conditions make it an ideal intermediate in multi-step synthetic sequences.[3][10] Furthermore, the benzoyl moiety can be further functionalized through electrophilic aromatic substitution or cross-coupling reactions, adding another layer of synthetic versatility.[10]

Conclusion

This compound is a powerful and reliable reagent in the arsenal (B13267) of the modern synthetic chemist. Its ability to undergo controlled, single-addition reactions with strong nucleophiles provides a distinct advantage over other acylating agents. The straightforward preparation, stability, and predictable reactivity of this compound ensure its continued and widespread use in the efficient and precise synthesis of key intermediates for the pharmaceutical and chemical industries.

References

- 1. Weinreb amides [pubsapp.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ketones using N-Methoxy-N-methylbenzamide and Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of ketones is a fundamental transformation in organic chemistry, with wide-ranging applications in the synthesis of natural products, pharmaceuticals, and other fine chemicals. A significant challenge in ketone synthesis via the addition of organometallic reagents to carboxylic acid derivatives is the propensity for over-addition to form tertiary alcohols. The Weinreb-Nahm ketone synthesis, which utilizes N-methoxy-N-methylamides (Weinreb amides), provides a robust and high-yielding solution to this problem.[1][2]

This methodology, discovered by Steven M. Weinreb and Steven Nahm in 1981, involves the reaction of a Weinreb amide, such as N-methoxy-N-methylbenzamide, with an organometallic reagent like a Grignard reagent.[3] The key to the success of this reaction lies in the formation of a stable, chelated tetrahedral intermediate. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thus preventing a second addition of the nucleophile.[1][4] This approach is compatible with a wide variety of functional groups and has been employed in numerous total syntheses of complex molecules.[3]

These application notes provide detailed protocols for the synthesis of ketones using this compound and various Grignard reagents, along with a summary of reaction conditions and yields for a range of substrates.

Reaction Mechanism and Experimental Workflow

The reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl carbon of the Weinreb amide. The resulting tetrahedral intermediate is stabilized by chelation of the magnesium atom between the carbonyl oxygen and the methoxy (B1213986) oxygen. Subsequent acidic workup breaks down this stable intermediate to furnish the desired ketone.[1][4]

Caption: Reaction mechanism of the Weinreb ketone synthesis.

Caption: General experimental workflow for Weinreb ketone synthesis.

Experimental Protocols

Materials and Reagents

-

This compound

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc) or Diethyl ether (Et₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

General Procedure for the Synthesis of Ketones

-

Reaction Setup: To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, under an inert atmosphere of nitrogen or argon, add this compound (1.0 equiv).

-

Dissolution: Dissolve the amide in anhydrous THF.

-

Cooling: Cool the solution to the desired temperature (typically 0 °C or -78 °C) using an ice-water or dry ice-acetone bath.

-

Addition of Grignard Reagent: Add the Grignard reagent (1.1-1.5 equiv) dropwise to the stirred solution of the Weinreb amide over a period of 15-30 minutes.

-

Reaction Monitoring: Stir the reaction mixture at the same temperature for the specified time, monitoring the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl or 1 M HCl while the flask is still in the cooling bath.

-

Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ketone.

Data Presentation: Synthesis of Ketones from Weinreb Amides and Grignard Reagents

The following table summarizes the reaction of various N-methoxy-N-methylamides with a range of Grignard reagents, showcasing the versatility and efficiency of the Weinreb ketone synthesis.

| Entry | Weinreb Amide | Grignard Reagent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | This compound | 3-Fluorophenylmagnesium chloride | THF | 25 | 2 | 3-Fluorobenzophenone | 95 | [4] |

| 2 | This compound | 4-(Trifluoromethyl)phenylmagnesium bromide | THF | 25 | 2 | 4-(Trifluoromethyl)benzophenone | 94 | [4] |

| 3 | This compound | 4-Methoxyphenylmagnesium bromide | THF | 25 | 2 | 4-Methoxybenzophenone | 96 | [4] |

| 4 | 4-Cyano-N-methoxy-N-methylbenzamide | 3-Fluorophenylmagnesium chloride | THF | 25 | 2 | 4-Cyano-3'-fluorobenzophenone | 92 | [4] |

| 5 | 4-Bromo-N-methoxy-N-methylbenzamide | 3-Fluorophenylmagnesium chloride | THF | 25 | 2 | 4-Bromo-3'-fluorobenzophenone | 91 | [4] |

| 6 | N-Methoxy-N-methyl-2-naphthamide | 3-Fluorophenylmagnesium chloride | THF | 25 | 2 | (3-Fluorophenyl)(naphthalen-2-yl)methanone | 93 | [4] |

| 7 | N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide | Phenylmagnesium chloride | THF | -15 to 8 | 2.5 | Phenyl(spiro[cyclopropane-1,9'-fluoren]-2-yl)methanone | 93 | [5] |

| 8 | N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide | Methylmagnesium bromide | THF | -15 to 8 | 2.5 | 1-(Spiro[cyclopropane-1,9'-fluoren]-2-yl)ethan-1-one | 91 | [5] |

| 9 | N-Methoxy-N-methyl-4-phenylbutanamide | Phenylmagnesium bromide | THF | 0 | 1 | 1,4-Diphenylbutan-1-one | 95 | [6] |

| 10 | N-Methoxy-N-methylcyclohexanecarboxamide | Phenylmagnesium bromide | THF | 0 | 1 | Cyclohexyl(phenyl)methanone | 92 | [6] |

Conclusion

The Weinreb ketone synthesis is a highly effective and versatile method for the preparation of ketones from N-methoxy-N-methylamides and Grignard reagents. Its primary advantage is the prevention of over-addition, leading to high yields of the desired ketone products. The reaction tolerates a wide range of functional groups on both the Weinreb amide and the Grignard reagent, making it a valuable tool in modern organic synthesis, particularly in the fields of pharmaceutical and natural product chemistry. The provided protocols and data serve as a comprehensive guide for researchers to successfully implement this important transformation.

References

- 1. benchchem.com [benchchem.com]

- 2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

Protocol for the Preparation of Weinreb Amides from Carboxylic Acids

Application Note APN-WA-2025

For Researchers, Scientists, and Drug Development Professionals